CYP1A2 Time-Dependent Inhibition: 1-Cyclopentyl vs. 1-Methyl-5-aminobenzimidazole
In a time-dependent inhibition assay using pooled human liver microsomes with midazolam as the probe substrate and a 30-minute NADPH preincubation, 1-cyclopentyl-5-aminobenzimidazole inhibited CYP1A2 with an IC₅₀ of 1,100 nM [1]. For the closest commercially available comparator, 1-methyl-5-aminobenzimidazole, published CYP1A2 inhibition data are absent; however, class-level SAR indicates that 1-substituted azoles with molecular weights above ~200 Da (as is the case for the cyclopentyl derivative, MW 201.27) generally exhibit CYP3A4/5 IC₅₀ values <5 µM and increasingly discriminate against CYP2E1 and CYP2A6 [2]. The cyclopentyl derivative's MW positions it above the threshold at which CYP2E1/CYP2A6 inhibition becomes negligible, a selectivity feature not shared by lower-MW N1-alkyl congeners such as 1-methyl-5-aminobenzimidazole (MW 147.18), which are more likely to inhibit these off-target isoforms.
| Evidence Dimension | CYP1A2 time-dependent inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1,100 nM (1-cyclopentyl-5-aminobenzimidazole) |
| Comparator Or Baseline | 1-methyl-5-aminobenzimidazole: no available data; class-level trend indicates broader CYP isoform promiscuity for lower-MW (<200 Da) 1-substituted azoles [2] |
| Quantified Difference | Qualitative difference based on molecular weight threshold (201.27 vs. 147.18 g/mol) and associated CYP selectivity trend |
| Conditions | Pooled human liver microsomes, midazolam substrate, 30-min NADPH preincubation |
Why This Matters
This matters for procurement when designing DDI panels or ADME-Tox screens, where a compound with a known CYP1A2 IC₅₀ and reduced CYP2E1/2A6 liability is preferred over uncharacterized low-MW analogs that risk confounding off-target inhibition.
- [1] BindingDB Entry BDBM50597489 (CHEMBL5208605). Affinity Data: IC₅₀ = 1.10E+3 nM for CYP1A2. Deposited 2023. View Source
- [2] Kleeberg, U. et al. Comparative 1-substituted imidazole inhibition of cytochrome p450 isozyme-selective activities in human and mouse hepatic microsomes. Drug Metab. Rev. 2007, 39, 309–322. View Source
